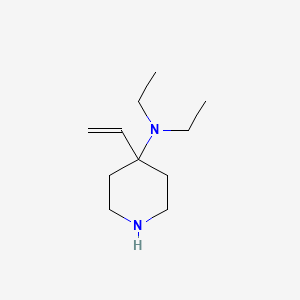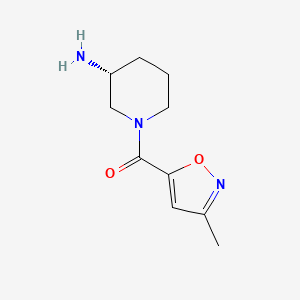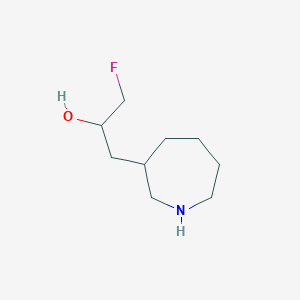
1-(Azepan-3-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-3-yl)-3-fluoropropan-2-ol is a chemical compound that features a seven-membered azepane ring with a fluorine atom and a hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-3-yl)-3-fluoropropan-2-ol typically involves the reaction of azepane with a fluorinated alcohol under controlled conditions. One common method includes the nucleophilic substitution reaction where azepane reacts with 3-fluoropropan-2-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-3-yl)-3-fluoropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
1-(Azepan-3-yl)-3-fluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role as a building block in drug design.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-3-yl)-3-fluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites and modulating biological activity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-3-yl)methanol: Similar structure but lacks the fluorine atom, leading to different chemical and biological properties.
3-Fluoropropan-2-ol: Lacks the azepane ring, resulting in different reactivity and applications.
Uniqueness
1-(Azepan-3-yl)-3-fluoropropan-2-ol is unique due to the presence of both the azepane ring and the fluorine atom, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H18FNO |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
1-(azepan-3-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H18FNO/c10-6-9(12)5-8-3-1-2-4-11-7-8/h8-9,11-12H,1-7H2 |
InChI Key |
FMUVDSRISWEKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


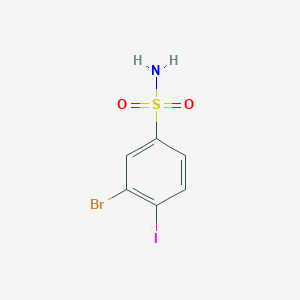
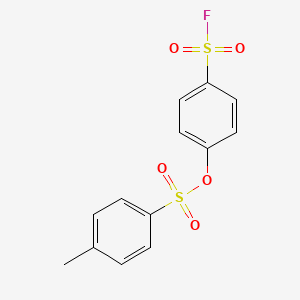
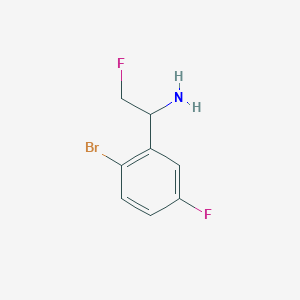
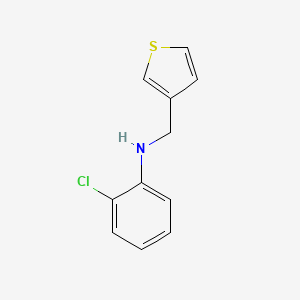
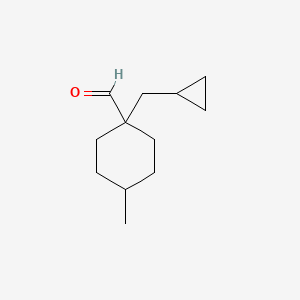
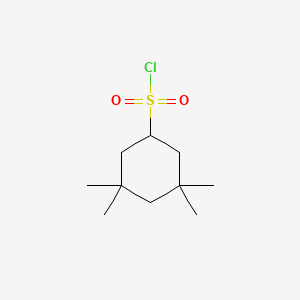
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid](/img/structure/B13240702.png)
![Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B13240703.png)
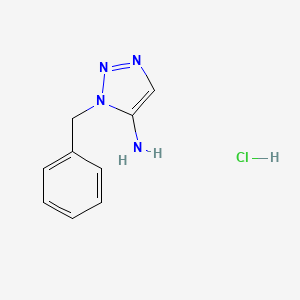
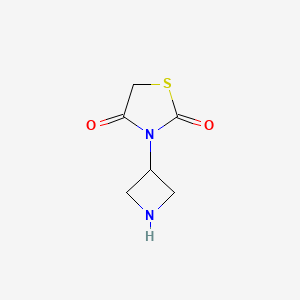
![6-Chloro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13240727.png)
![1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13240741.png)
